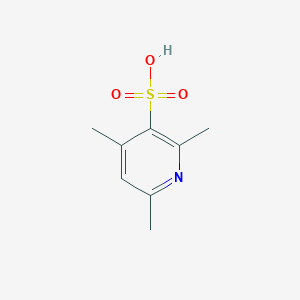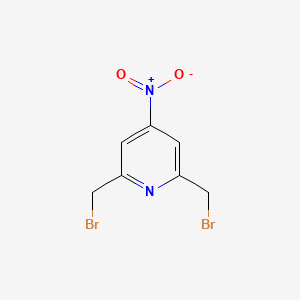
2,4,6-Trimethylpyridine-3-sulfonic acid
Descripción general
Descripción
2,4,6-Trimethylpyridine-3-sulfonic acid (TMP-SO3H) is a sulfonic acid derivative. It is a pyridine derivative with a molecular formula of C8H11NO3S and a molecular weight of 201.24 g/mol . It has garnered significant attention in various fields of research and industry due to its unique physical properties.
Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethylpyridine-3-sulfonic acid consists of a pyridine ring substituted with three methyl groups and a sulfonic acid group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
2,4,6-Trimethylpyridine, a related compound, is a colourless liquid with a pyridine-like smell . It has a melting point of -44.5 °C, a boiling point of 171–172 °C, and a solubility in water of 35 g·l −1 (20 °C) . The specific physical and chemical properties of 2,4,6-Trimethylpyridine-3-sulfonic acid are not provided in the search results.Aplicaciones Científicas De Investigación
Electrophilic Substitution in Heteroaromatic Compounds
Kinetic studies involving 2,4,6-trimethylpyridine and its derivatives have provided insights into the electrophilic substitution reactions of pyridines. Johnson, Katritzky, Ridgewell, and Viney (1967) investigated the nitration of 2,4,6-trimethylpyridine, revealing that it reacts as a conjugate acid in sulfuric acid. This research enhances our understanding of the reactivity patterns of pyridines in electrophilic substitution reactions (Johnson, Katritzky, Ridgewell, & Viney, 1967).
Gas Separation Applications
Abdulhamid, Genduso, Ma, and Pinnau (2021) explored the use of sulfonic acid-functionalized trimethyl-substituted polyimide for gas separation. They synthesized a polymer using 2,4,6-trimethylbenzenesulfonic acid, noting its potential for enhanced CO2/CH4 selectivity in gas separation processes. This illustrates the role of 2,4,6-trimethylpyridine-3-sulfonic acid derivatives in improving the efficiency of gas separation technologies (Abdulhamid, Genduso, Ma, & Pinnau, 2021).
Nanofiltration Membrane Development
Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers, including derivatives of 2,4,6-trimethylpyridine, for use in thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection, demonstrating the potential of sulfonated 2,4,6-trimethylpyridine derivatives in water treatment and purification technologies (Liu et al., 2012).
Chemical Intermediate in Organic Synthesis
Morimoto, Kurihara, and Kinoshita (2000) discussed the role of 2,4,6-trimethylpyridine N-oxide in organic synthesis. They provided experimental evidence for the intermediacy of α-sultone, a derivative of 2,4,6-trimethylpyridine, in certain organic reactions. This highlights the compound's significance as an intermediate in synthetic chemistry (Morimoto, Kurihara, & Kinoshita, 2000).
Metal Carboxylate-Sulfonate Hybrids Synthesis
Sun et al. (2004) synthesized metal carboxylate-sulfonate hybrids using 5-sulfoisophthalic acid and other sulfonates, including 2,4,6-trimethylpyridine derivatives. These hybrids feature in the development of materials with unique structural and functional properties, useful in various fields such as catalysis and material science (Sun et al., 2004).
Propiedades
IUPAC Name |
2,4,6-trimethylpyridine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5-4-6(2)9-7(3)8(5)13(10,11)12/h4H,1-3H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTHYBONGWTVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349730 | |
| Record name | 2,4,6-trimethylpyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylpyridine-3-sulfonic acid | |
CAS RN |
372173-72-3 | |
| Record name | 2,4,6-trimethylpyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide](/img/structure/B3065229.png)

![2-Aminomethylbicyclo[2.2.2]octane](/img/structure/B3065247.png)










